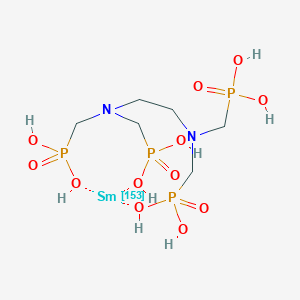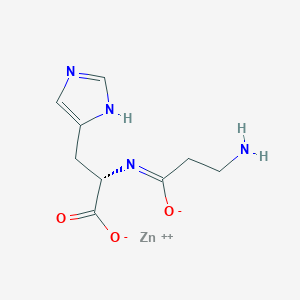
Polaprezinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polaprezinc ist eine chelatisierte Form von Zink und L-Carnosin. Es ist ein zinkbezogenes Medikament, das erstmals in Japan zugelassen wurde und klinisch zur Behandlung von Magengeschwüren eingesetzt wird . This compound ist bekannt für seine gastroprotektiven, antioxidativen, anti-ulcerativen und entzündungshemmenden Eigenschaften .
Vorbereitungsmethoden
Polaprezinc wird durch die Kombination von Zink und L-Carnosin synthetisiert. Die Herstellung beinhaltet die Bildung eines Zinkkomplexes mit L-Carnosin, wodurch ein weißes oder gelblich-weißes kristallines Pulver entsteht . Die industrielle Produktion von this compound beinhaltet die Verwendung von Rohstoff-Mikropulvertechnologie, wobei this compound auf weniger als 80 Mikrometer zerkleinert wird. Anschließend wird eine Wirbelschicht-Pulverbeschichtungstechnologie angewendet, um das this compound mit einem Aminoalkylmethacrylat-Copolymer-E-Dispersoid zu beschichten .
Analyse Chemischer Reaktionen
Polaprezinc durchläuft verschiedene chemische Reaktionen, darunter:
Substitution: This compound bildet gemischte Ligandenkomplexe mit Körperkomponenten wie Albumin oder anderen Proteinen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen verdünnte Salzsäure, verdünnte Salpetersäure und Natriumhydroxid-Lösung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene antioxidative Enzyme und Wachstumsfaktoren, die das Gewebswachstum fördern und die Schleimhaut des Magens vor Schäden schützen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Es wird als Chelatbildner in verschiedenen chemischen Reaktionen verwendet.
Medizin: Es wird klinisch zur Behandlung von Magengeschwüren, Druckgeschwüren und Dünndarmschleimhautverletzungen im Zusammenhang mit einer Langzeittherapie mit Aspirin eingesetzt.
Industrie: This compound wird in der pharmazeutischen Industrie zur Herstellung von Anti-Ulkus-Medikamenten verwendet.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Erhöhung der Expression verschiedener antioxidativer Enzyme, darunter Superoxiddismutase, Hämoxygenase und Glutathionperoxidase . Dieser Prozess findet in der Magenschleimhaut statt und schützt die Schleimhautzellen vor reaktiven Sauerstoffspezies. This compound hemmt die Aktivität des Transkriptionsfaktors Nuclear Factor-KappaB und verringert die Expression von entzündungsfördernden Zytokinen wie Interleukin 1beta, Interleukin 6, Interleukin 8 und Tumornekrosefaktor-Alpha . Zusätzlich fördert this compound die Expression von Wachstumsfaktoren wie Platelet-derived Growth Factor-B, Vascular Endothelial Growth Factor und Nerve Growth Factor sowie verschiedener Hitzeschockproteine .
Wissenschaftliche Forschungsanwendungen
Polaprezinc has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical reactions.
Medicine: It is clinically used to treat gastric ulcers, pressure ulcers, and small intestine mucosal injury associated with long-term aspirin therapy.
Industry: This compound is used in the pharmaceutical industry for the production of anti-ulcer drugs.
Wirkmechanismus
Polaprezinc exerts its effects by increasing the expression of various antioxidant enzymes, including superoxide dismutase, heme oxygenase, and glutathione peroxidase . This process occurs in the gastric mucosa, defending mucosal cells against reactive oxygen species. This compound inhibits the activity of the transcription factor nuclear factor-kappaB and decreases the expression of inflammatory cytokines such as interleukin 1beta, interleukin 6, interleukin 8, and tumor necrosis factor alpha . Additionally, this compound promotes the expression of growth factors such as platelet-derived growth factor-B, vascular endothelial growth factor, and nerve growth factor, as well as various heat shock proteins .
Vergleich Mit ähnlichen Verbindungen
Polaprezinc ist einzigartig durch seine Kombination aus Zink und L-Carnosin, die sowohl antioxidative als auch entzündungshemmende Eigenschaften bietet . Ähnliche Verbindungen umfassen:
Zinksulfat: Wird zur Zink-Supplementierung verwendet, aber es fehlen die zusätzlichen Vorteile von L-Carnosin.
L-Carnosin: Ein Antioxidans, aber es bietet nicht das gleiche Maß an gastroprotektiven Wirkungen wie this compound.
Zinkacetat: Eine weitere Form der Zinksupplementierung, hat aber nicht die kombinierten Wirkungen von L-Carnosin.
This compound zeichnet sich durch seine Doppelfunktion von Zink und L-Carnosin aus, was es effektiver bei der Behandlung von Magengeschwüren und dem Schutz der Schleimhaut macht .
Eigenschaften
Molekularformel |
C9H12N4O3Zn |
|---|---|
Molekulargewicht |
289.6 g/mol |
IUPAC-Name |
zinc;(2S)-2-[(3-amino-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);/q;+2/p-2/t7-;/m0./s1 |
InChI-Schlüssel |
XZWGNMZIFNOUGW-FJXQXJEOSA-L |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N=C(CCN)[O-].[Zn+2] |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N=C(CCN)[O-].[Zn+2] |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N=C(CCN)[O-].[Zn+2] |
Synonyme |
AHZ-zinc beta-alanyl-L-histidinato zinc polaprezinc Z 103 Z-103 zinc carnosine zinc L-carnosine zinc L-carnosine complex zinc N-(3-aminopropionyl)histidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


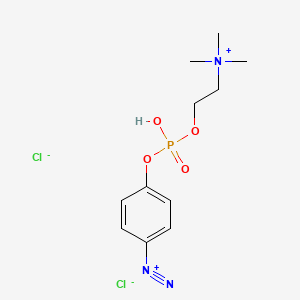
![S-[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] ethanethioate](/img/structure/B1238912.png)
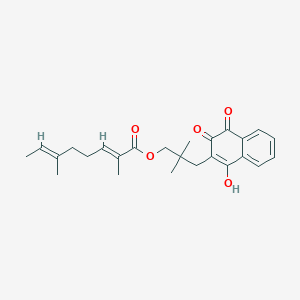
![2-[(3S,6R,9Z,12R,15S,18S,21R,24S,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxy-ethyl]-15-(3-guanidinopropyl)-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxy-acetic acid](/img/structure/B1238915.png)
![N-butan-2-yl-1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1238917.png)
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238918.png)
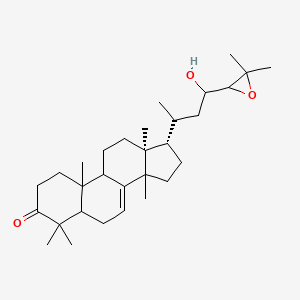
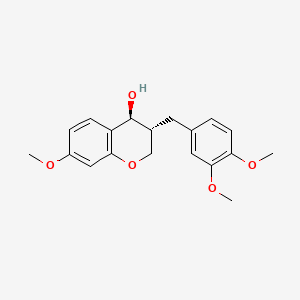
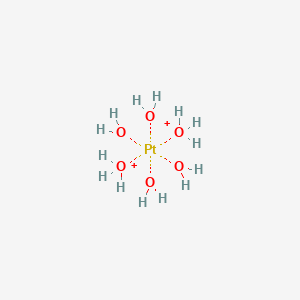
![(1S,2S)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylcyclopropanecarbohydrazide](/img/structure/B1238925.png)
